Brorphine

New synthetic opioids Scaffold classification Structure-activity relationships

Brorphine (CAS 2244737-98-0, molecular formula C20H22BrN3O, MW 400.31 g/mol) is a synthetic opioid featuring a piperidine benzimidazolone scaffold. Originally described in a 2018 medicinal chemistry program aimed at developing G-protein-biased MOR agonists with reduced respiratory depression, brorphine emerged on the illicit drug market in mid-2019 and remains the only new synthetic opioid (NSO) identified to date that possesses this distinct piperidine benzimidazolone core structure.

Molecular Formula C20H22BrN3O
Molecular Weight 400.3 g/mol
CAS No. 2244737-98-0
Cat. No. B13428778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrorphine
CAS2244737-98-0
Molecular FormulaC20H22BrN3O
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)N2CCC(CC2)N3C4=CC=CC=C4NC3=O
InChIInChI=1S/C20H22BrN3O/c1-14(15-6-8-16(21)9-7-15)23-12-10-17(11-13-23)24-19-5-3-2-4-18(19)22-20(24)25/h2-9,14,17H,10-13H2,1H3,(H,22,25)
InChIKeyCNOFBGYRMCBVLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brorphine (CAS 2244737-98-0): A Piperidine Benzimidazolone Mu-Opioid Receptor Agonist for Forensic and Pharmacological Research


Brorphine (CAS 2244737-98-0, molecular formula C20H22BrN3O, MW 400.31 g/mol) is a synthetic opioid featuring a piperidine benzimidazolone scaffold [1]. Originally described in a 2018 medicinal chemistry program aimed at developing G-protein-biased MOR agonists with reduced respiratory depression, brorphine emerged on the illicit drug market in mid-2019 and remains the only new synthetic opioid (NSO) identified to date that possesses this distinct piperidine benzimidazolone core structure [2]. It is classified as a Schedule I controlled substance in the United States and is under international control by the UN Commission on Narcotic Drugs [3]. The compound acts as a full-efficacy MOR agonist with nanomolar affinity and is structurally distinguished from both the fentanyl (4-anilidopiperidine) and nitazene (2-benzylbenzimidazole) classes [4].

Why Brorphine Cannot Be Substituted by Fentanyl Analogs or Nitazenes in Research and Forensic Contexts


Generic substitution of brorphine with other MOR agonists is not scientifically justifiable due to three convergent lines of evidence. First, brorphine's piperidine benzimidazolone scaffold is structurally distinct from the 4-anilidopiperidine core of fentanyl analogs and the 2-benzylbenzimidazole core of nitazenes, leading to fundamentally different MOR binding modes and downstream signaling profiles [1]. Second, brorphine occupies a specific intermediate potency band—more potent than morphine but substantially less potent than fentanyl and nitazenes—that cannot be approximated by simple dose adjustment of other opioids because the in vivo potency relationships do not scale linearly with in vitro binding affinity [2]. Third, among its own halogenated analog series (Orphine, Fluorphine, Chlorphine, Iodorphine), brorphine exhibits a distinct genotoxicity profile: unlike Chlorphine, Fluorphine, and Iodorphine, brorphine does not induce statistically significant chromosomal damage in the mammalian micronucleus assay, a critical differentiator when selecting compounds for long-term toxicological studies [3]. These scaffold-, potency-, and toxicity-level differences preclude interchangeable use.

Quantitative Head-to-Head Evidence for Brorphine Differentiation Against Key Comparators


Structural Scaffold Uniqueness: Piperidine Benzimidazolone vs. 4-Anilidopiperidine and 2-Benzylbenzimidazole Classes

Brorphine is the only new synthetic opioid (NSO) identified on recreational drug markets that possesses a piperidine benzimidazolone scaffold, structurally distinct from both the fentanyl class (4-anilidopiperidine core) and the nitazene class (2-benzylbenzimidazole core) [1]. While piperidine benzimidazolone derivatives were included in a Janssen patent from 1967, brorphine itself was not studied at that time and was first characterized pharmacologically in 2018 [2]. As of 2024, brorphine remains the sole NSO with this chemotype to have emerged in clandestine markets, whereas dozens of fentanyl analogs and a growing number of nitazenes have been detected [1].

New synthetic opioids Scaffold classification Structure-activity relationships

MOR Functional Potency Ranking: Brorphine Occupies a Distinct Intermediate Potency Band Between Morphine and Fentanyl

In a head-to-head cAMP accumulation assay using HEK cells stably expressing human MOR, brorphine (EC50 = 2.06 nM; 95% CI: 1.77–2.40 nM) was approximately 20-fold less potent than fentanyl (EC50 = 0.104 nM; 95% CI: 0.0872–0.125 nM) but approximately 1.7-fold less potent than morphine (EC50 = 1.21 nM; 95% CI: 1.06–1.38 nM) [1]. Compared to the nitazene isotonitazene (EC50 = 0.0536 nM; 95% CI: 0.0448–0.0638 nM), brorphine is approximately 38-fold less potent, while the ultra-potent nitazene N-desethyl isotonitazene (EC50 = 0.00413 nM) is approximately 500-fold more potent than brorphine [1]. All compounds functioned as full-efficacy MOR agonists in this assay, indicating that brorphine's differentiation lies in its intermediate potency rather than its maximal efficacy [1].

cAMP inhibition MOR functional assay Potency ranking

In Vivo Antinociception ED50: Brorphine Demonstrates ~48-Fold Greater Potency than Morphine but ~4-Fold Lower Potency than Fentanyl in Rats

In a direct head-to-head in vivo study using male Sprague-Dawley rats and the hot plate antinociception assay, brorphine (ED50 = 0.0858 mg/kg s.c.; 95% CI: 0.0752–0.0972 mg/kg) was approximately 48-fold more potent than morphine (ED50 = 4.10 mg/kg s.c.; 95% CI: 3.22–5.24 mg/kg) but approximately 4.1-fold less potent than fentanyl (ED50 = 0.0209 mg/kg s.c.; 95% CI: 0.0192–0.0227 mg/kg) [1]. Compared with the nitazene isotonitazene (ED50 = 0.00704 mg/kg s.c.), brorphine was approximately 12-fold less potent in vivo [1]. The rank order of in vivo antinociceptive potency across all tested compounds was: etonitazene > N-desethyl isotonitazene > isotonitazene > fentanyl > brorphine > U-47700 > morphine, and in vivo ED50 values correlated with in vitro functional EC50 values (p < 0.017) but not with MOR binding Ki values [1].

In vivo antinociception ED50 Hot plate assay

Genotoxicity Profile: Absence of Chromosomal Damage for Brorphine vs. Statistically Significant Genotoxicity of Chlorphine, Fluorphine, and Iodorphine

In the first genotoxicity study of brorphine-class opioids, Lenzi et al. (2025) evaluated brorphine and four halogenated analogues (Orphine, Fluorphine, Chlorphine, Iodorphine) using the flow cytometric In Vitro Mammalian Cell Micronucleus (MN) test in human lymphoblastoid TK6 cells [1]. The results demonstrated a statistically significant increase in micronuclei (MNi) frequency for Fluorphine, Chlorphine, and Iodorphine, indicating the ability of these halogenated analogues to induce chromosomal damage. In contrast, brorphine and its non-halogenated analogue Orphine showed no statistically significant MNi increase under the same experimental conditions [1]. Furthermore, when tested in the presence of an exogenous metabolic activation system (S9 mix) to evaluate potential genotoxicity of metabolites, brorphine again showed no significant increase in MNi frequency [1].

Genotoxicity Micronucleus assay Halogenated analogue comparison

Signaling Bias Discrepancy: Originally Reported High G-Protein Bias vs. Subsequent Finding of No Significant Bias

The signaling bias profile of brorphine is characterized by a notable scientific discrepancy that itself constitutes a differentiating feature. In the original 2018 characterization by Kennedy et al., brorphine was reported to be highly G-protein-biased, with an EC50 of 4.8 nM for [³⁵S]GTPγS binding (G-protein pathway) versus 182 nM for β-arrestin-2 recruitment in PathHunter cells, yielding a calculated bias factor of approximately 38-fold in favor of G-protein signaling [1]. However, a subsequent 2024 study by Vandeputte et al. using two cell-based MOR activation assays (β-arrestin-2 and mini-Gαi recruitment in HEK 293T cells) found no significant biased agonism for any of the tested piperidine benzimidazolones, including brorphine, when compared to hydromorphone as the reference unbiased agonist [2]. This discrepancy has not been resolved in the published literature and may reflect differences in assay platforms, cell backgrounds, or reference ligand selection.

Biased agonism G-protein signaling β-arrestin recruitment

MOR Binding Affinity: Brorphine Shows the Weakest MOR Affinity Among Tested NSOs Yet Retains Full Agonist Efficacy

In a comparative radioligand binding study using [³H]-DAMGO displacement in rat brain tissue homogenates, brorphine exhibited the weakest MOR binding affinity among all tested compounds (Ki = 24.2 nM; 95% CI: 17.9–32.7 nM) [1]. This was approximately 3.8-fold weaker than fentanyl (Ki = 6.35 nM; 95% CI: 4.71–8.59 nM), approximately 4.4-fold weaker than morphine (Ki = 5.48 nM; 95% CI: 4.05–7.40 nM), and approximately 15.8-fold weaker than N-desethyl isotonitazene (Ki = 1.53 nM; 95% CI: 0.922–2.48 nM) [1]. Despite having the weakest MOR affinity, brorphine retained full-efficacy MOR agonism in the cAMP assay (EC50 = 2.06 nM), demonstrating a dissociation between binding affinity and functional potency that is characteristic of this scaffold and contrasts with the tight affinity-potency coupling observed for nitazenes [1]. All compounds were MOR-selective, with DOR/MOR and KOR/MOR Ki ratios > 10 for brorphine (DOR/MOR = 35, KOR/MOR = 24) [1].

MOR binding affinity Radioligand displacement Ki

Evidence-Backed Research and Forensic Application Scenarios for Brorphine (CAS 2244737-98-0)


Forensic Toxicology Method Development and Validation Using a Non-Fentanyl, Non-Nitazene MOR Agonist Reference Standard

Forensic laboratories developing LC-MS/MS or LC-QTOF-MS methods for NSO screening require a piperidine benzimidazolone reference standard that is structurally distinct from both fentanyl and nitazene classes. Brorphine, with its established forensic detection profile—average blood concentration of 2.5 ± 3.1 ng/mL (median 1.1 ng/mL, range 0.1–10 ng/mL) and average urine concentration of 4.6 ± 7.6 ng/mL (median 1.6 ng/mL, range 0.2–23 ng/mL) in 20 authentic cases—provides validated quantitative benchmarks for method calibration [1]. Its known metabolic pathway (N-dealkylation, hydroxylation, and N-oxidation generating 14 distinct urinary metabolites) offers a rich target set for broad-spectrum method validation, while its 100% co-occurrence with fentanyl and 80% co-occurrence with flualprazolam in forensic casework provides realistic poly-drug analytical challenge conditions [1]. The compound's confirmed detection via standard addition LC-MS/MS and its well-characterized exact mass (m/z 400.1020 and 402.1005 for bromine isotopes) further support its use as a method development standard [2].

Structure-Activity Relationship Studies of Piperidine Benzimidazolone MOR Agonists

Medicinal chemistry programs investigating the piperidine benzimidazolone scaffold require brorphine as the reference lead compound for systematic halogen-substitution SAR studies. The 2024 Vandeputte et al. study demonstrated that within this series, analogues with smaller para-substituents (Orphine [H], Fluorphine [F]) show the highest MOR binding affinity, while analogues with larger halogen substituents (Chlorphine [Cl], Brorphine [Br], Iodorphine [I]) display greater functional activity in MOR activation assays [1]. In vivo, Chlorphine and Brorphine induced the highest levels of antinociception, while Fluorphine, Chlorphine, and Brorphine produced the most pronounced respiratory depression [1]. Brorphine's 4-bromophenethyl substituent thus occupies a critical position in the halogen-size vs. activity continuum, making it indispensable for complete SAR mapping. Furthermore, the genotoxicity data from Lenzi et al. (2025) showing that Brorphine and Orphine lack chromosomal damage liability while Chlorphine, Fluorphine, and Iodorphine are genotoxic adds an essential toxicological dimension to the SAR matrix [2].

Biased Agonism Assay Validation and Inter-Laboratory Reproducibility Studies

The unresolved discrepancy in brorphine's reported signaling bias—high G-protein bias (~38-fold) in the Kennedy et al. 2018 study versus no significant bias in the Vandeputte et al. 2024 study—makes brorphine an ideal probe compound for laboratories developing, validating, or comparing biased agonism assays at MOR [1][2]. The original Kennedy data (GTPγS EC50 = 4.8 nM; β-arrestin-2 EC50 = 182 nM) were generated using [³⁵S]GTPγS binding in CHO membranes and β-arrestin-2 enzyme fragment complementation in PathHunter U2OS cells [1]. The Vandeputte data were generated using NanoBiT MOR-β-arrestin-2 and MOR-mini-Gαi recruitment in HEK 293T cells [2]. Brorphine thus provides a built-in cross-platform calibration standard that can reveal systematic differences between assay technologies, cell backgrounds, and reference ligand choices (hydromorphone vs. DAMGO). No other well-characterized opioid ligand currently offers this combination of documented bias discrepancy, commercial availability as a reference standard, and availability of full primary data in two independent, high-quality publications.

In Vivo Opioid Pharmacology: Intermediate-Potency Reference for Antinociception and Respiratory Depression Studies

For in vivo pharmacology laboratories studying opioid-induced antinociception or respiratory depression, brorphine provides a quantitatively characterized reference agonist whose ED50 values have been determined alongside morphine, fentanyl, and nitazenes in the same animals, using the same routes of administration, and in the same laboratory [1]. Brorphine's antinociception ED50 of 0.0858 mg/kg s.c. in rats places it in a potency band that is more experimentally tractable than ultra-potent nitazenes (ED50 values in the low µg/kg range) but more potent than morphine (ED50 = 4.10 mg/kg), allowing for manageable dosing solutions and reduced risk of accidental operator exposure compared to etonitazene or N-desethyl isotonitazene [1]. Its pronounced respiratory depressant effects at 15 mg/kg i.p. in mice, documented via non-invasive plethysmography alongside its halogenated analogues, further support its utility as a positive control in respiratory safety studies [2]. The finding that naloxone pretreatment (6 mg/kg i.p.) only partially reversed respiratory depression for some compounds in this series adds translational relevance for overdose reversal research [2].

Quote Request

Request a Quote for Brorphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.